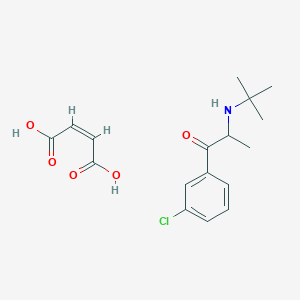

Bupropion maleate

Description

Historical Context of Pharmacological Investigation

The investigation of bupropion (B1668061) began in the 1960s, and it was patented in 1974 by Burroughs Wellcome. nih.gov The compound was developed as part of a search for antidepressants with a novel mechanism of action and a more favorable side effect profile compared to the existing TCAs and MAOIs. medicalnewstoday.com Early preclinical studies in animals demonstrated its stimulant-like effects on the central nervous system, such as increased locomotor activity. medicalnewstoday.com

The primary mechanism of action identified for bupropion is the inhibition of the neuronal reuptake of norepinephrine (B1679862) and dopamine (B1211576). medicalnewstoday.comnih.gov This dual inhibition was a departure from the serotonergic or purely noradrenergic focus of many other antidepressants at the time. nih.gov Unlike many other antidepressants, bupropion shows negligible affinity for serotonergic, adrenergic, muscarinic, and histaminergic receptors, which is a key aspect of its distinct pharmacological profile. nih.gov

Initial clinical approval was granted in 1985. nih.gov Subsequent research has led to the development of various formulations to modify the release profile of the drug. drugbank.com The sustained-release (SR) and extended-release (XL) formulations were introduced to alter the pharmacokinetic profile of bupropion and its metabolites. drugbank.com

Rationale for Continued Academic Inquiry into Bupropion Maleate (B1232345)

The continued academic interest in bupropion, including its various salt forms like bupropion maleate, is driven by its unique pharmacological profile and its utility in exploring the neurobiology of various conditions.

Unique Mechanism of Action: Bupropion's primary action as a norepinephrine-dopamine reuptake inhibitor (NDRI) makes it a valuable tool for investigating the roles of these two neurotransmitter systems in mood regulation and other central nervous system functions. nih.gov Its lack of significant serotonergic activity distinguishes it from SSRIs and serotonin-norepinephrine reuptake inhibitors (SNRIs), providing a means to dissect the specific contributions of dopamine and norepinephrine pathways. pharmgkb.org

Exploration of New Therapeutic Areas: Beyond its established uses, bupropion is a subject of research for other conditions, which drives continued academic inquiry. These off-label areas of investigation have included attention-deficit/hyperactivity disorder (ADHD) and obesity. nih.gov The compound's effects on reward pathways, mediated by dopamine, also make it a subject of study in the context of substance use disorders. nih.gov Research into analogues of bupropion aims to develop compounds with more specific pharmacological properties for these conditions. nih.gov

Pharmacogenetic Research: There is ongoing research into how genetic variations, particularly in the CYP2B6 enzyme, affect the metabolism and response to bupropion. pharmgkb.org This line of inquiry is crucial for advancing personalized medicine, aiming to predict individual responses to the compound based on their genetic makeup.

The following tables summarize key research findings related to bupropion's pharmacological profile.

Table 1: Inhibitory Activity of Bupropion and its Major Metabolite

| Compound | Dopamine Transporter (DAT) Inhibition | Norepinephrine Transporter (NET) Inhibition |

|---|---|---|

| Bupropion | Weak Inhibitor | Weak Inhibitor |

| Hydroxybupropion (B195616) | Negligible | Potent Inhibitor |

This table provides a simplified representation of the relative inhibitory activities.

Table 2: Major Metabolites of Bupropion

| Metabolite Name | Metabolic Pathway | Key Pharmacological Feature |

|---|---|---|

| Hydroxybupropion | CYP2B6-mediated hydroxylation | Major active metabolite, potent NET inhibitor |

| Threohydrobupropion | Non-CYP mediated reduction | Active metabolite |

Properties

CAS No. |

93109-98-9 |

|---|---|

Molecular Formula |

C17H22ClNO5 |

Molecular Weight |

355.8 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one |

InChI |

InChI=1S/C13H18ClNO.C4H4O4/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;5-3(6)1-2-4(7)8/h5-9,15H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

NJJFBMJGOYCQCX-BTJKTKAUSA-N |

Isomeric SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Pharmacodynamics and Molecular Mechanisms of Bupropion Maleate

Neurotransmitter Reuptake Inhibition Research

The primary mechanism contributing to bupropion's therapeutic effects is its action as a norepinephrine-dopamine reuptake inhibitor (NDRI). This activity increases the synaptic concentrations of these key neurotransmitters, which are involved in mood regulation, motivation, and reward pathways.

Dopamine (B1211576) Transporter (DAT) Interactions

In addition to its effects on NET, bupropion (B1668061) is an inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse. By blocking DAT, bupropion increases the availability of dopamine in brain regions associated with reward and motivation. nih.gov While its affinity for DAT is notable, positron emission tomography (PET) studies in humans have shown that therapeutic doses of bupropion lead to a relatively low occupancy of DAT, typically in the range of 20-26%. wikipedia.org This suggests that even partial DAT inhibition may be sufficient to contribute to its clinical effects. The active metabolites of bupropion, including hydroxybupropion (B195616) and threohydrobupropion, also interact with DAT, although with varying potencies compared to the parent compound.

Differential Potency and Selectivity Studies

Bupropion and its metabolites display a differential potency and selectivity for NET and DAT. Bupropion itself has a slightly greater functional potency at the dopamine transporter than at the norepinephrine (B1679862) transporter in some in vitro systems. nih.gov However, its major metabolite, hydroxybupropion, which is present in higher concentrations in the plasma than bupropion, has a higher affinity for NET than for DAT. nih.gov Threohydrobupropion also demonstrates a higher potency for NET over DAT. This complex profile of the parent drug and its active metabolites results in a dual inhibition of both norepinephrine and dopamine reuptake, a characteristic that distinguishes bupropion from other classes of antidepressants.

Inhibitory Potency of Bupropion and its Metabolites at Monoamine Transporters

| Compound | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|

| Bupropion | 1400 | 570 | >10,000 |

| Hydroxybupropion | ~1700 | >10,000 | - |

| Threohydrobupropion | 140 | 560 | - |

| Erythrohydrobupropion | 3600 | 4900 | - |

Absence of Serotonin (B10506) Transporter (SERT) Activity

A defining feature of bupropion's pharmacodynamic profile is its lack of significant activity at the serotonin transporter (SERT). nih.gov In vitro studies have consistently shown that bupropion and its metabolites have a very low affinity for SERT, with IC50 values typically being greater than 10,000 nM. This absence of serotonergic activity is a key differentiator from selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). This pharmacological distinction is believed to be the reason for the different side-effect profile of bupropion, particularly the lower incidence of sexual dysfunction, weight gain, and sedation commonly associated with serotonergic antidepressants.

Receptor Ligand Binding and Modulation Studies

Beyond its effects on neurotransmitter reuptake, bupropion also interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs), acting as a noncompetitive antagonist. This action is thought to contribute to its efficacy as a smoking cessation aid.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism Mechanisms

Bupropion has been identified as a noncompetitive antagonist of several subtypes of nicotinic acetylcholine receptors. nih.gov This means that it does not compete with the natural ligand, acetylcholine, for the binding site but instead binds to a different site on the receptor to inhibit its function. Research has shown that bupropion can block the ion channel of the nAChR, thereby preventing the influx of ions that would normally occur upon receptor activation.

Studies have demonstrated that bupropion inhibits various nAChR subtypes, including the neuronal α4β2, α3β2, and α7 subtypes, as well as muscle-type nAChRs. wikipedia.org The mechanism of this antagonism is complex and may involve binding to a site within the ion channel pore. The inhibitory potency of bupropion varies across different nAChR subtypes. For instance, it has been shown to inhibit rat α3β2- and α4β2-nAChRs with IC50 values of 1.3 μM and 8 μM, respectively. wikipedia.org This antagonism of nAChRs is believed to blunt the reinforcing effects of nicotine (B1678760), thus reducing cravings and withdrawal symptoms in individuals trying to quit smoking.

Inhibitory Potency of Bupropion at Nicotinic Acetylcholine Receptor Subtypes

| nAChR Subtype | IC50 (μM) |

|---|---|

| α3β2 (rat) | 1.3 |

| α4β2 (rat) | 8 |

| α7 | 54 |

| Muscle-type | 0.4 |

Serotonin Type 3A Receptor (5-HT3AR) Interactions

Bupropion maleate (B1232345) and its primary active metabolite, hydroxybupropion, exhibit notable interactions with the serotonin type 3A receptor (5-HT3AR), a ligand-gated ion channel. Research has demonstrated that both compounds function as negative allosteric modulators or antagonists at this receptor. drugbank.comresearchgate.netnih.govricardinis.pt This interaction is characterized by a reversible and dose-dependent inhibition of serotonin-gated currents. researchgate.net

Table 1: Inhibitory Potency of Bupropion and its Metabolite on Serotonin Receptors

| Compound | Receptor | IC50 Value | Type of Inhibition |

|---|---|---|---|

| Bupropion | 5-HT3AR | 87 µM | Non-competitive |

| Hydroxybupropion | 5-HT3AR | 112 µM | Not specified |

| Bupropion | 5-HT3ABR | 840 µM | Not specified |

| Hydroxybupropion | 5-HT3ABR | 526 µM | Not specified |

Investigation of Sigma (σ1) Receptor Agonism

Emerging evidence suggests a potential role for the sigma-1 (σ1) receptor in the pharmacological effects of bupropion maleate. The σ1 receptor is a unique intracellular chaperone protein involved in modulating various neurotransmitter systems. Studies in animal models have indicated that the antidepressant-like effects of bupropion may be mediated, at least in part, through its interaction with σ1 receptors. researchgate.netnih.gov

Specifically, the anti-immobility effects of bupropion observed in the forced swim test in mice were reversed by the administration of sigma-1 receptor antagonists. nih.gov Furthermore, a high-affinity sigma-1 receptor agonist produced a synergistic response when co-administered with a subeffective dose of bupropion. nih.gov While some research suggests that bupropion acts as an agonist at sigma receptors, its binding affinity for these sites has not yet been fully characterized. researchgate.net This area of research points to a novel mechanism that may contribute to the therapeutic actions of bupropion.

Intracellular Signaling and Gene Expression Modulation

Effects on Vesicular Monoamine Transporter Type-2 (SLC18A2) Redistribution

This compound has been shown to exert significant effects on the vesicular monoamine transporter type-2 (VMAT2), also known as solute carrier family 18 member A2 (SLC18A2). VMAT2 is responsible for packaging cytoplasmic monoamines, such as dopamine, into synaptic vesicles for subsequent release. Research indicates that bupropion rapidly, reversibly, and in a dose-dependent manner, increases the uptake of vesicular dopamine. nih.govclinpgx.orgscispace.com

This enhancement of VMAT2 activity is associated with a redistribution of the VMAT2 protein within dopaminergic nerve terminals. nih.govclinpgx.org By increasing the sequestration of dopamine into vesicles, bupropion may reduce the amount of cytosolic dopamine available for reverse transport by the dopamine transporter (DAT), a mechanism that has been observed in in vitro studies. researchgate.net

Activation of Sterol Regulatory Element-Binding Proteins (SREBP1 and SREBP2)

In vitro studies have revealed that this compound can influence lipid biosynthesis pathways through the activation of sterol regulatory element-binding proteins (SREBPs). Specifically, bupropion has been demonstrated to activate the transcription factors SREBP1 (SREBF1) and SREBP2 (SREBF2). clinpgx.org SREBPs are key regulators of genes involved in the synthesis of cholesterol and fatty acids. nih.govscienceopen.comsemanticscholar.org

SREBP1 primarily controls the expression of genes related to fatty acid synthesis, while SREBP2 is the main regulator of cholesterol biosynthesis genes. nih.govnih.gov The activation of these transcription factors by bupropion represents a novel area of investigation into its molecular mechanisms and may have implications for both its therapeutic effects and metabolic side effects. clinpgx.org

Induction of Immediate Early Genes (e.g., c-Fos)

This compound has been shown to induce the expression of immediate early genes, such as c-Fos. Immediate early genes are rapidly and transiently activated in response to a variety of cellular stimuli and are thought to play a role in neuronal plasticity and long-term changes in gene expression.

Studies have demonstrated that bupropion increases the expression of c-Fos in both cell culture and the rat brain. clinpgx.orgnih.gov Notably, research suggests that drugs with dopaminergic effects, including bupropion, are more likely to potentiate c-Fos reactivity. nih.gov The induction of c-Fos has been observed in specific brain regions, including the lateral entorhinal cortex and dorsal subiculum of the hippocampus, following chronic administration of bupropion in rats. nih.gov This suggests that bupropion's therapeutic effects may be linked to its ability to modulate gene expression in key neural circuits.

Mitochondrial Function and Bioenergetics Research

Research into bupropion's effect on the mitochondrial ETC has yielded varied results, often dependent on the experimental model (in-vivo vs. in-vitro) and the concentrations used.

An in-vivo study involving chronic administration of bupropion to rats (10 mg/kg, intraperitoneally for 14 days) found no alterations in the activities of mitochondrial respiratory chain complexes I, II-III, and IV in various brain regions. cambridge.orgcambridge.org However, the same research observed a significant increase in the activity of Complex II specifically in the hippocampus, cerebellum, and striatum. cambridge.orgcambridge.org Additionally, the activity of succinate (B1194679) dehydrogenase (SDH), a key enzyme component of Complex II, was found to be elevated in the prefrontal cortex and cerebellum. cambridge.orgcambridge.org These findings suggest that chronic exposure in a living system may lead to an enhancement of specific components of the mitochondrial respiratory chain. cambridge.org

In contrast, in-vitro studies using isolated pig brain mitochondria have demonstrated different effects, particularly at high concentrations. One such study found that bupropion at concentrations of 50 and 100 µmol/L caused significant inhibition of Complex I and Complex IV activities. nih.gov Interestingly, the activity of Complex II+III was not reduced by bupropion; in fact, a slight stimulatory effect was noted at the 100 µmol/L concentration. nih.gov This study also uniquely identified that among the antidepressants tested, only bupropion reduced Complex II-linked respiration. nih.gov Other research has also pointed toward bupropion-induced mitochondrial stress, noting effects such as mitochondrial collapse, the release of cytochrome c, and increased production of reactive oxygen species (ROS). nih.govresearchgate.net

The divergent outcomes between in-vivo and in-vitro studies highlight the complexity of bupropion's mitochondrial interactions. Chronic in-vivo administration may trigger compensatory or adaptive mechanisms that enhance certain ETC functions, whereas acute, high-concentration exposure in an isolated system may reveal direct inhibitory effects. cambridge.orgnih.gov

| Experimental Model | Bupropion Exposure | Complex I Activity | Complex II Activity | Complex II+III Activity | Complex IV Activity | Reference |

|---|---|---|---|---|---|---|

| Rat Brain (In-vivo) | 10 mg/kg daily for 14 days | No Alteration | Increased (Hippocampus, Cerebellum, Striatum) | No Alteration | No Alteration | cambridge.orgcambridge.org |

| Isolated Pig Brain Mitochondria (In-vitro) | 50-100 µmol/L (Acute) | Inhibited | Complex II-linked respiration reduced | Not Reduced / Slightly Stimulated | Inhibited | nih.gov |

The relationship between bupropion and monoamine oxidase (MAO) enzymes, which are located on the outer mitochondrial membrane and are crucial for degrading monoamine neurotransmitters, has been a subject of evolving research and some conflicting reports.

Historically, bupropion has been characterized as not being a monoamine oxidase inhibitor (MAOI), and this activity is not considered a primary component of its therapeutic mechanism. nih.govnih.gov The well-documented and critical contraindication of its use with MAOI drugs stems from a pharmacodynamic interaction, not direct enzyme inhibition by bupropion. droracle.ai Combining bupropion, which blocks the reuptake of dopamine and norepinephrine, with an MAOI that prevents their breakdown can lead to excessive levels of these neurotransmitters, risking a hypertensive crisis. droracle.ai

| MAO Isoform | Observed Effect (Bupropion) | Kinetic Parameters | Reference |

|---|---|---|---|

| MAO-A | Partial Inhibition | Data indicates significant inhibition compared to control, but less potent than SSRIs tested in the same study. | nih.govmdpi.com |

| MAO-B | Partial Inhibition | nih.govmdpi.com |

Comprehensive Metabolism and Metabolite Research of Bupropion Maleate

Metabolic Pathways and Enzyme Systems Investigation

The biotransformation of bupropion (B1668061) follows several key pathways, including hydroxylation and reduction, which are mediated by specific enzyme systems. These pathways result in the formation of major active metabolites that contribute significantly to the drug's therapeutic effects.

Cytochrome P450 (CYP2B6) Mediated Hydroxylation

The hydroxylation of bupropion's tert-butyl group is a primary metabolic pathway, leading to the formation of hydroxybupropion (B195616). doi.org This reaction is almost exclusively mediated by the cytochrome P450 2B6 (CYP2B6) isoenzyme. nih.govresearchgate.net In fact, bupropion hydroxylation is considered a reliable marker for CYP2B6 activity both in laboratory settings and in the human body. nih.govnih.gov

Studies using human liver microsomes have shown that CYP2B6 is the principal enzyme responsible for converting bupropion to hydroxybupropion. doi.orgnih.gov The process is stereoselective, with the (S)-enantiomer of bupropion being metabolized at a significantly higher rate than the (R)-enantiomer. nih.gov The formation of hydroxybupropion is a critical step, as this metabolite is not only present in high concentrations in the plasma but is also pharmacologically active. wikipedia.orgnih.gov The plasma levels of hydroxybupropion can be 16 to 20 times greater than those of bupropion itself. wikipedia.org

Genetic variations in the CYP2B6 enzyme can lead to significant differences in the rate of hydroxybupropion formation, which may influence the clinical response to bupropion treatment. nih.govnih.gov

Carbonyl Reductase (CR) Mediated Reduction

Another significant metabolic pathway for bupropion is the reduction of its carbonyl group, which leads to the formation of two diastereoisomeric amino alcohol metabolites: threohydrobupropion and erythrohydrobupropion. nih.govnih.gov This reduction is catalyzed by carbonyl reductases (CRs) and is dependent on NADPH. nih.govtandfonline.com

These reductive pathways are active in both the liver and the intestine. nih.govclinpgx.org In the liver, 11β-hydroxysteroid dehydrogenase isozyme 1 (11β-HSD1) has been identified as a key enzyme in the formation of threohydrobupropion within liver microsomes. nih.gov In the intestine, AKR7 may be the primary enzyme responsible for this transformation. clinpgx.org Research has indicated that threohydrobupropion is the major metabolite of bupropion generated in hepatic microsomes. nih.govsemanticscholar.org

The formation of these reductive metabolites is substantial, with the intrinsic clearance for threohydrobupropion formation in liver microsomes being significantly high. tandfonline.com

Glucuronidation Pathways and UGT Enzyme Involvement

The metabolites of bupropion, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion, undergo further metabolism through Phase II conjugation reactions, primarily glucuronidation. clinpgx.orgresearchgate.net This process involves the attachment of a glucuronic acid moiety to the metabolite, which increases its water solubility and facilitates its excretion from the body. uky.edu

Several UDP-glucuronosyltransferase (UGT) enzymes are involved in this process, and their activity is often stereoselective. nih.govnih.gov

UGT2B7 is the primary enzyme responsible for the glucuronidation of hydroxybupropion. clinpgx.org It also plays a significant role in the glucuronidation of erythrohydrobupropion and (S,S)-hydrobupropion. nih.govclinpgx.orgnih.gov

UGT1A9 is mainly responsible for the formation of the glucuronide conjugate of (R,R)-hydrobupropion. nih.govresearchgate.net

Other UGT enzymes, such as UGT1A3, UGT1A4, and UGT2B4, have minor roles in the glucuronidation of bupropion's metabolites. clinpgx.org

Approximately 10% of an administered dose of bupropion is recovered in the urine as metabolites, with glucuronide conjugates accounting for about 40% of the excreted hydroxybupropion, 15% of erythrohydrobupropion, and 7% of threohydrobupropion. nih.govnih.gov

Other Identified Phase I and Phase II Metabolic Transformations

In addition to the major pathways of hydroxylation and reduction, bupropion undergoes other Phase I and Phase II metabolic transformations. umich.edu Further oxidation of the bupropion side chain can lead to the formation of a glycine (B1666218) conjugate of meta-chlorobenzoic acid, which is a major urinary metabolite. drugbank.com More recently, additional metabolites have been identified, including 4'-hydroxybupropion, erythro-4'-hydroxyhydrobupropion, and threo-4'-hydroxyhydrobupropion, which are formed by the action of CYP2C19. clinpgx.org The S9 fraction of liver homogenates, which contains both microsomal and cytosolic enzymes, is utilized to study both Phase I and Phase II metabolism. umich.edu

Characterization of Active Metabolites

Hydroxybupropion (HB) Pharmacological Activity

Hydroxybupropion is the major active metabolite of bupropion and is considered to play a crucial role in its clinical efficacy. wikipedia.orgnih.gov Plasma concentrations of hydroxybupropion are significantly higher than those of bupropion, with an exposure that is about 10-fold greater. wikipedia.orgdrugbank.com

From a pharmacodynamic perspective, hydroxybupropion is a potent inhibitor of norepinephrine (B1679862) reuptake, with a potency similar to that of bupropion. wikipedia.org However, it is a substantially weaker inhibitor of dopamine (B1211576) reuptake. wikipedia.org Like bupropion, hydroxybupropion also acts as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, and is even more potent than the parent compound in this regard. wikipedia.orgaspetjournals.org

The (2S,3S)-enantiomer of hydroxybupropion is particularly active, showing greater potency in inhibiting norepinephrine and dopamine uptake compared to the (2R,3R)-enantiomer. aspetjournals.org The significant contribution of hydroxybupropion to the pharmacological effects of bupropion is supported by findings that higher plasma concentrations of this metabolite are associated with better smoking cessation outcomes. nih.govnih.gov

Table 1: Key Enzymes in Bupropion Metabolism

| Metabolic Pathway | Primary Enzyme(s) | Metabolite(s) Formed |

|---|---|---|

| Hydroxylation | Cytochrome P450 2B6 (CYP2B6) | Hydroxybupropion |

| Reduction | Carbonyl Reductases (CRs), including 11β-HSD1 and AKR7 | Threohydrobupropion, Erythrohydrobupropion |

| Glucuronidation | UGT2B7, UGT1A9 | Glucuronide conjugates of hydroxybupropion, threohydrobupropion, and erythrohydrobupropion |

Table 2: Pharmacological Activity of Bupropion and Hydroxybupropion

| Compound | Norepinephrine Reuptake Inhibition (IC50) | Dopamine Reuptake Inhibition (IC50) | nAChR Antagonism (α4β2) |

|---|---|---|---|

| Bupropion | ~1.9 µM | ~0.55 µM | Less potent than Hydroxybupropion |

| Hydroxybupropion | ~1.7 µM | >10 µM | More potent than Bupropion |

Threohydrobupropion (TB) Pharmacological Activity

The primary mechanism of action for threohydrobupropion involves the weak inhibition of monoamine reuptake. Specifically, it has been shown to inhibit the reuptake of norepinephrine, dopamine, and serotonin (B10506). wikipedia.org In studies using rat brain tissue, the half-maximal inhibitory concentrations (IC₅₀) were reported as 16 μM for norepinephrine, 47 μM for dopamine, and 67 μM for serotonin. wikipedia.org In addition to its effects on monoamine transporters, threohydrobupropion also acts as an inhibitor of α3β4 nicotinic acetylcholine receptors, with an IC₅₀ value of 14 μM. wikipedia.org Furthermore, this metabolite is known to be an inhibitor of the cytochrome P450 enzyme CYP2D6 and is responsible for approximately 21% of the CYP2D6 inhibition observed during bupropion therapy. wikipedia.org

Erythrohydrobupropion (EB) Pharmacological Activity

Erythrohydrobupropion is another key active metabolite of bupropion, although it is considered a minor metabolite compared to threohydrobupropion and hydroxybupropion. wikipedia.orgricardinis.pt It typically circulates at concentrations similar to the parent compound. wikipedia.org Much like threohydrobupropion, its pharmacological potency is estimated to be about 20% to 50% that of bupropion in mouse models of depression. nih.govwikipedia.orgricardinis.pt

Comparative Potency Analysis of Parent Compound and Metabolites

The pharmacological effects of bupropion are attributable not only to the parent drug but also to its three primary active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion. ricardinis.ptnih.gov These metabolites often reach higher plasma concentrations than bupropion itself. ricardinis.pt The parent compound and its metabolites act as dual norepinephrine and dopamine reuptake inhibitors (NDRIs), with negligible impact on serotonin reuptake. nih.gov The combined activity at dopamine transporters (DAT) is slightly greater than at norepinephrine transporters (NET). nih.gov

| Compound | Relative Potency (vs. Bupropion) | Primary Mechanism of Action | Notes |

|---|---|---|---|

| Bupropion | 100% | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) nih.gov | Parent Compound |

| Hydroxybupropion | ~50% ricardinis.ptresearchgate.net | NDRI nih.gov | Circulates at concentrations 4-10 times higher than bupropion. researchgate.net |

| Threohydrobupropion | ~20% wikipedia.orgricardinis.pt | Weak Norepinephrine, Dopamine, and Serotonin Reuptake Inhibitor wikipedia.org | Circulates at concentrations higher than bupropion. wikipedia.org |

| Erythrohydrobupropion | ~20% wikipedia.orgricardinis.pt | Contributes to overall pharmacological effect. | Circulates at concentrations similar to bupropion. wikipedia.org |

Stereoselective Metabolism Research

Enantiomeric Disposition of Bupropion and Metabolites

Bupropion is administered clinically as a racemic mixture, containing equal amounts of R- and S-enantiomers. nih.gov However, its metabolism and pharmacokinetics are highly stereoselective, leading to the formation of various stereoisomeric metabolites. nih.govnih.gov This stereoselectivity significantly influences the disposition of the drug and its metabolites in the body.

Following administration of racemic bupropion, significant differences are observed in the plasma exposure of the enantiomers of the parent drug and its metabolites. semanticscholar.org For instance, studies have shown that R-bupropion and its metabolites are major determinants of the pharmacological effects. ricardinis.pt The plasma concentrations of R,R-hydroxybupropion can be more than 20-fold higher than those of S,S-hydroxybupropion. ricardinis.pt The disposition of the hydrobupropion metabolites is also stereoselective. Research has identified unique disposition patterns for the enantiomers of both erythro- and threohydrobupropion in humans. iu.edu This complex and stereoselective disposition is influenced by enzymes such as CYP2B6 and CYP2C19. nih.gov

Stereoselective Formation and Elimination Pathways

The formation of bupropion's metabolites is a highly stereoselective process. The hydroxylation of bupropion to hydroxybupropion, primarily catalyzed by CYP2B6, is stereoselective. nih.gov Likewise, the reduction of bupropion's ketone group to form threohydrobupropion and erythrohydrobupropion is also stereospecific. iu.edunih.gov

Formation: In vitro studies using human liver fractions have demonstrated that specific enantiomers of the parent drug preferentially form certain metabolite stereoisomers. R-bupropion is predominantly metabolized to (R,R)-hydroxybupropion, while S-bupropion forms (S,S)-hydroxybupropion. iu.edu Similarly, specific enantiomers of erythrohydrobupropion and threohydrobupropion are formed mainly from either R-bupropion or S-bupropion. iu.edu The intrinsic clearance for the formation of (S,S)-threohydrobupropion is significantly higher than for its (R,R)-counterpart in human liver microsomes. nih.gov

Elimination: The elimination of bupropion metabolites, particularly through glucuronidation, is also a stereoselective pathway. nih.govresearchgate.net Different UDP-glucuronosyltransferase (UGT) enzymes are responsible for conjugating specific enantiomers. UGT2B7 catalyzes the stereoselective formation of glucuronides for hydroxybupropion, (S,S)-hydrobupropion (threo), and the hydrobupropion (erythro) enantiomers. nih.govresearchgate.net In contrast, UGT1A9 is responsible for catalyzing the formation of (R,R)-hydrobupropion (threo) glucuronide. nih.govresearchgate.net This enzymatic specificity contributes to the marked differences observed in the urinary elimination of the bupropion glucuronide conjugates. nih.govresearchgate.net

| Process | Parent Enantiomer | Resulting Metabolite Enantiomer(s) | Key Enzymes Involved |

|---|---|---|---|

| Hydroxylation (Formation) | R-Bupropion | (R,R)-hydroxybupropion iu.edu | CYP2B6 nih.gov |

| S-Bupropion | (S,S)-hydroxybupropion iu.edu | ||

| Reduction (Formation) | R-Bupropion | Predominantly forms one set of erythro- and threohydrobupropion enantiomers iu.edu | Carbonyl Reductases, 11β-HSD-1, Aldo-keto reductases wikipedia.orgtaylorandfrancis.com |

| S-Bupropion | Predominantly forms the other set of erythro- and threohydrobupropion enantiomers iu.edu | ||

| Glucuronidation (Elimination) | Various Metabolite Enantiomers | Hydroxybupropion glucuronides, (S,S)-hydrobupropion glucuronide, Erythrohydrobupropion glucuronides | UGT2B7 nih.govresearchgate.net |

| (R,R)-hydrobupropion (threo) | (R,R)-hydrobupropion glucuronide | UGT1A9 nih.govresearchgate.net |

Advanced Preclinical Pharmacokinetics and Distribution Research of Bupropion Maleate

Absorption Mechanisms and Gastrointestinal Dynamics

Preclinical research in various animal models, including rats and dogs, indicates that bupropion (B1668061) is both rapidly and completely absorbed following oral administration. nih.govresearchgate.net Despite its high absorption, bupropion undergoes extensive first-pass metabolism, which significantly reduces its systemic bioavailability. ricardinis.pt Studies in animal models suggest that the absolute bioavailability of bupropion may range from as low as 5% to 20%. ricardinis.pt

Investigations into the gastrointestinal dynamics in rats have highlighted significant pre-systemic metabolism. europa.eu This initial metabolism occurs in the gastrointestinal tract before the compound reaches systemic circulation. In vitro studies using rat models have suggested that enzymes such as CYP2C11 and CYP2E1 may be responsible for the metabolism of bupropion to hydroxybupropion (B195616) within the gastrointestinal system. europa.eu Following oral administration in rats, a two-compartment model has been used to describe its pharmacokinetic profile. ingentaconnect.com In these studies, after a single oral dose of 15 mg/kg, plasma concentrations were measured to establish the pharmacokinetic parameters. ingentaconnect.com

The metabolism of bupropion shows considerable species-dependent variations. For example, in rats, oral administration results in plasma levels of bupropion that are 3.4-fold higher than its metabolite, hydroxybupropion. wikipedia.org This contrasts sharply with human metabolism, underscoring the importance of selecting appropriate animal models in preclinical studies. wikipedia.org

Distribution Studies

Following absorption, bupropion is widely distributed throughout the tissues in preclinical animal models like rats and dogs. nih.govresearchgate.net A notable characteristic of bupropion's distribution is its ability to concentrate in various tissues, with the parent compound, but not its metabolites, showing significant accumulation. nih.gov A particularly high brain-to-plasma concentration ratio of approximately 25:1 has been observed, indicating substantial penetration of the blood-brain barrier. nih.govresearchgate.net

Plasma protein binding for bupropion is moderate, with in vitro tests showing it binds to human plasma proteins at a rate of about 84%. fda.gov In preclinical models, the binding is reported to be between 75% and 80%, a level that does not appear to restrict its extensive distribution into tissues. nih.gov

Specific tissue distribution has been quantified in animal studies. One study documented the following concentrations of bupropion: 6.2 mg/L in subclavian blood, 2.4 mg/L in the kidney, and 1.0 mg/kg in the liver. nih.gov Another investigation in a fatal overdose case found the highest concentration in the liver at 12.3 mg/kg, with the metabolite threobupropion being the most abundant in both blood and urine. researchgate.net

Comparative studies in rats, mice, and guinea pigs following intraperitoneal administration revealed that while brain/plasma ratios of the parent bupropion did not vary significantly among these species, its metabolites showed dramatic differences in their respective ratios. nih.govpsu.edu This highlights species-specific differences in metabolite distribution. nih.govpsu.edu

Excretion Pathways and Mass Balance Studies

Mass balance studies in animal models demonstrate that bupropion and its metabolites are almost entirely eliminated from the body via urine and feces. europa.eu Preclinical data indicates that a very small fraction of the administered dose, less than 1%, is excreted as unchanged bupropion. europa.eu

While comprehensive mass balance studies are often conducted in humans, the general pathways are established in preclinical models. Following administration of a radiolabeled dose, recovery of the radioactivity shows that urine is the primary route of excretion, followed by feces. ricardinis.pt In human studies, which are informed by preclinical findings, approximately 87% of a dose is recovered in the urine and 10% in the feces. nih.govdrugbank.com

The primary urinary metabolite in preclinical models is formed through the oxidation of the bupropion side chain, which results in a glycine (B1666218) conjugate of meta-chlorobenzoic acid. drugbank.comhres.ca The metabolism is extensive, with multiple metabolites being formed. In rats, hepatic impairment was found to significantly alter pharmacokinetics, leading to a Cmax three times higher and an AUC increase of four to five times compared to controls, indicating the liver's critical role in its clearance. umich.edu

Stereochemistry and Chirality in Bupropion Maleate Research

Enantiomeric Forms and Racemic Mixtures

Bupropion (B1668061) exists as two enantiomers, which are non-superimposable mirror images of each other: (S)-bupropion and (R)-bupropion. wikipedia.org These are also denoted as (+)- and (–)-isomers based on their ability to rotate plane-polarized light. taylorandfrancis.com In pharmaceutical preparations, bupropion is typically used as a racemic mixture, which contains equal amounts of the (S)- and (R)-enantiomers. google.comfda.gov This racemic form is the basis of the clinically available drug. wikipedia.orggoogle.com

Table 1: Enantiomeric Forms of Bupropion

| Property | Description |

|---|---|

| Chiral Center | The carbon atom bonded to the amino group, the carbonyl group, the methyl group, and the chlorophenyl group. |

| Enantiomers | (S)-bupropion and (R)-bupropion. |

| Racemic Mixture | A 1:1 mixture of (S)- and (R)-bupropion, which is the form used clinically. fda.gov |

| Salt Form | While commonly a hydrochloride, bupropion maleate (B1232345) is also a recognized salt form. google.comnih.gov |

Synthesis and Characterization of Optically Pure Enantiomers

The production of optically pure enantiomers of bupropion is essential for studying their individual pharmacological and metabolic profiles. Researchers have developed several methods for both the synthesis and resolution of these stereoisomers.

Asymmetric synthesis is one approach to obtaining pure enantiomers. A described method starts with 3-chloropropiophenone. This starting material is reacted with a chiral tartrate, such as (2R,3R)-(+)-dialkyl tartrate, to form a chiral acetal. Subsequent stereoselective bromination and hydrolysis yield an optically active bromoketone. This intermediate is then treated with tert-butylamine (B42293) to produce the optically pure bupropion enantiomer. google.com Another asymmetric route has also been reported. google.com

An alternative to asymmetric synthesis is the resolution of the racemic mixture. This conventional method involves using an optically active resolving agent to separate the enantiomers. google.comgoogle.com

Various chromatographic techniques are employed for the separation and characterization of bupropion enantiomers and their metabolites. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are prominent methods. nih.gov For HPLC, chiral stationary phases, including those based on polysaccharides or proteins like α1 acid glycoprotein (B1211001), are used for direct separation. nih.gov Indirect methods involve creating diastereomeric derivatives using chiral derivatizing reagents, which can then be separated on a standard chromatography column. nih.gov These analytical methods are crucial for determining the enantiomeric purity and quantifying the individual isomers in research and clinical samples. nih.govnih.gov

Table 2: Methods for Obtaining and Characterizing Pure Bupropion Enantiomers

| Method Type | Technique | Description |

|---|---|---|

| Synthesis | Asymmetric Synthesis | Starts with a prochiral precursor (e.g., 3-chloropropiophenone) and uses chiral reagents to stereoselectively synthesize one enantiomer. google.com |

| Separation | Chiral Resolution | Separates enantiomers from a racemic mixture using an optically active resolving agent. google.com |

| Characterization | High-Performance Liquid Chromatography (HPLC) | Uses chiral stationary phases or chiral derivatizing reagents to separate and quantify enantiomers. nih.gov |

| Characterization | Thin-Layer Chromatography (TLC) | Employs methods like ligand exchange for the separation of bupropion enantiomers. nih.gov |

Stereoselective Interactions at Molecular and Cellular Levels

The enantiomers of bupropion exhibit significant differences in their interactions at the molecular and cellular levels, particularly concerning their metabolism. researchgate.net Bupropion is extensively and stereoselectively metabolized in the liver. researchgate.netresearchgate.net The primary metabolic pathways involve oxidation and reduction of the bupropion molecule, leading to the formation of several active metabolites. researchgate.netdrugbank.com

The hydroxylation of bupropion's tert-butyl group to form hydroxybupropion (B195616) is a major metabolic pathway mediated principally by the cytochrome P450 2B6 (CYP2B6) enzyme. nih.govresearchgate.net This process is stereoselective, resulting in the formation of (R,R)-hydroxybupropion and (S,S)-hydroxybupropion. nih.govresearchgate.net The formation of (R,R)-hydroxybupropion is considered a specific marker for CYP2B6 activity. tandfonline.com

The reduction of bupropion's carbonyl group by carbonyl reductases leads to the formation of two diastereomeric amino alcohol metabolites: threohydrobupropion and erythrohydrobupropion. nih.govresearchgate.net This reduction is also highly stereoselective. nih.gov Studies using human liver cellular fractions have shown that the formation of (S,S)-threohydrobupropion occurs at a significantly higher rate than its (R,R)-diastereomer. nih.gov

Furthermore, bupropion and its metabolites can stereoselectively inhibit other enzymes. For instance, they have been found to inhibit CYP2D6, with up to a 10-fold difference in inhibitory potency between enantiomers. researchgate.netresearchgate.net This stereoselective interaction highlights the complexity of bupropion's effects at the cellular level and its potential for drug-drug interactions. tandfonline.com

Table 3: Stereoselective Metabolism of Bupropion

| Metabolic Pathway | Enzyme(s) | Metabolite(s) | Stereoselectivity Notes |

|---|---|---|---|

| Oxidation | Cytochrome P450 2B6 (CYP2B6) | (R,R)-hydroxybupropion, (S,S)-hydroxybupropion | Formation is stereoselective. nih.gov The intrinsic clearance for (S,S)-hydroxybupropion formation is higher than for its (R,R)-counterpart. nih.gov |

| Reduction | Carbonyl Reductases | Threohydrobupropion, Erythrohydrobupropion | Formation is highly stereoselective. nih.gov The intrinsic clearance for (S,S)-threohydrobupropion formation is substantially higher than for (R,R)-threohydrobupropion in liver fractions. nih.gov |

Chirality and Biological Activity Relationship

The chirality of bupropion is directly linked to its biological activity, with the enantiomers and their metabolites displaying distinct pharmacological profiles. taylorandfrancis.commdpi.com Research into the individual activities of the enantiomers has revealed differences in their potency as inhibitors of neurotransmitter reuptake.

R-bupropion is reported to be more potent than S-bupropion in inhibiting the reuptake of norepinephrine (B1679862) and dopamine (B1211576), which is believed to be the primary mechanism of bupropion's antidepressant action. mdpi.com However, another study using the tetrabenazine-induced sedation model in mice reported similar antidepressant-like activity for the (+)- and (–)-isomers when compared to the racemic mixture. taylorandfrancis.com That study noted that the lack of greater enantiomeric specificity might be due to the in vivo racemization of the enantiomers. taylorandfrancis.com

Table 4: Comparative Biological Activity Data

| Compound | Test Model | Finding | Reference |

|---|---|---|---|

| (+)-Bupropion | Tetrabenazine-induced sedation (mice) | ED₅₀ = 23 mg/kg | taylorandfrancis.com |

| (–)-Bupropion | Tetrabenazine-induced sedation (mice) | ED₅₀ = 17 mg/kg | taylorandfrancis.com |

| Racemic Bupropion | Tetrabenazine-induced sedation (mice) | ED₅₀ = 18 mg/kg | taylorandfrancis.com |

| R-Bupropion | Neurotransmitter reuptake inhibition | More potent inhibitor of norepinephrine and dopamine reuptake than S-bupropion. | mdpi.com |

| (R,R)-hydroxybupropion | CYP2D6 Inhibition | Exhibits significant in vivo CYP2D6 inhibitory activity. | researchgate.nettandfonline.com |

Synthetic Methodologies and Chemical Synthesis Research for Bupropion Maleate

Classical and Novel Synthesis Routes for Bupropion (B1668061) Maleate (B1232345)

The synthesis of bupropion, and by extension its maleate salt, has evolved from classical batch methods to more efficient and greener continuous flow processes.

A common laboratory synthesis of racemic bupropion hydrochloride begins with 3-chloropropiophenone. This starting material is first subjected to α-bromination using a brominating agent like bromine or N-bromosuccinimide (NBS) to yield 2-bromo-3'-chloropropiophenone. This intermediate is then reacted with tert-butylamine (B42293) in a nucleophilic substitution reaction. The resulting bupropion free base is subsequently treated with an acid, such as hydrochloric acid or maleic acid, to form the corresponding salt. nih.govresearchgate.net

Table 1: Comparison of Classical and Greener Synthetic Approaches for Bupropion

| Feature | Classical Synthesis | Greener Synthesis |

| Solvents | N-methylpyrrolidinone (NMP), Dichloromethane (DCM) | Cyrene, Ethyl acetate (B1210297) |

| Brominating Agent | Bromine | N-Bromosuccinimide (NBS) |

| Acid for Extraction | 12 M Hydrochloric acid | 1 M Hydrochloric acid |

| Waste Generation | High (e.g., 138 kg of waste per kg of product) | Reduced (by 92 kg per kg of product) |

This table summarizes the key differences between the traditional and more environmentally friendly methods for synthesizing bupropion. researchgate.net

Recent advancements have focused on developing more sustainable and efficient synthetic methods. One notable development is the use of continuous flow technology. This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, reduced reaction times, and improved product purity and consistency. researchgate.net A continuous flow method for bupropion hydrochloride has been developed, which utilizes pyridinium (B92312) tribromide as the bromine source in a mixed solvent system. The process involves two main stages: the bromination reaction followed by the nucleophilic substitution and salt formation. researchgate.net This method demonstrates a significant step towards a safer, more efficient, and environmentally friendly production of bupropion. researchgate.net

Stereoselective Synthesis of Bupropion Enantiomers and Metabolites

Bupropion is a chiral molecule and is administered as a racemic mixture of its (R)- and (S)-enantiomers. tandfonline.com Although the pure enantiomers have been synthesized, they undergo rapid racemization in aqueous solutions. researchgate.net The stereochemistry of bupropion and its metabolites is crucial as they exhibit different pharmacological activities and metabolic profiles. tandfonline.comiu.edu

The major metabolites of bupropion include hydroxybupropion (B195616), threohydrobupropion, and erythrohydrobupropion. iu.edu The synthesis of optically pure bupropion metabolites has been a significant area of research. For instance, methods have been disclosed for producing optically pure forms of these metabolites. google.com

Research has shown that the metabolism of bupropion is highly stereoselective. For example, in vitro studies using human liver microsomes demonstrated that the formation of (SS)-OHBUP (from S-bupropion) and (RS)-EHBUP is higher than their corresponding R-derived counterparts. nih.gov Specifically, the intrinsic clearance for the formation of SS-THBUP was found to be significantly higher than that of RR-THBUP in human liver microsomes, S9 fractions, and cytosols. nih.gov This highlights the importance of stereoselective synthesis to study the individual pharmacological and metabolic profiles of each stereoisomer.

The development of chiral analytical methods, such as stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in separating and quantifying the enantiomers of bupropion and its metabolites. iu.eduresearchgate.net These analytical advancements are crucial for supporting research into the stereoselective synthesis and metabolism of bupropion.

Prodrug Design and Synthesis Strategies

To overcome certain limitations of bupropion, such as its rapid metabolism, researchers have explored the design and synthesis of prodrugs. nih.govmdpi.com Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body. The primary goal of bupropion prodrug design is to improve its pharmacokinetic profile. nih.govresearchgate.net

The chemical structure of bupropion, with its carbonyl and secondary amine groups, offers opportunities for modification to create prodrugs. nih.govresearchgate.net A variety of bupropion analogues have been synthesized by modifying these functional groups. These include N-alkylated derivatives (e.g., N-methylbupropion), oximes, enol acetates, and oxadiazines. nih.gov

One study systematically synthesized a range of potential prodrugs and evaluated their metabolic stability in vitro. nih.govresearchgate.net The results indicated that N-alkylated bupropion analogues, such as N-methylbupropion, showed the most promise as bioprecursor prodrugs. nih.govresearchgate.net Another prodrug strategy has focused on the active metabolite, hydroxybupropion. For example, a carbamate (B1207046) prodrug of hydroxybupropion was synthesized to investigate its potential for improved transdermal delivery. nih.gov

The synthesis of these prodrugs typically involves standard organic chemistry reactions. For instance, the synthesis of a carbamate prodrug of hydroxybupropion involved reacting it with n-butyl isocyanate in the presence of a base. nih.gov The development and evaluation of these prodrugs are ongoing, with the aim of creating new chemical entities with enhanced therapeutic properties compared to bupropion itself. researchgate.net

Advanced Analytical and Bioanalytical Methodologies for Bupropion Maleate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone of bupropion (B1668061) maleate (B1232345) analysis, offering high-resolution separation and sensitive quantification.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is a widely adopted technique for the determination of bupropion in pharmaceutical formulations and bulk forms. scispace.comwisdomlib.org The development of a robust HPLC method involves a systematic optimization of several parameters to achieve the desired separation and sensitivity.

A key aspect of method development is the selection of the stationary phase, with C18 columns being a common choice. scispace.comnih.gov For instance, a phenomenex Luna® C-18 column (250 × 4.6 mm, 5µm) has been successfully used. scispace.com The mobile phase composition, a critical factor influencing retention and resolution, is carefully optimized. A common mobile phase consists of a mixture of an organic modifier, like methanol (B129727) or acetonitrile (B52724), and an aqueous buffer, such as acetate (B1210297) or phosphate (B84403) buffer. scispace.comnih.gov The ratio of these components is adjusted to achieve optimal retention times. For example, a mobile phase of methanol and acetate buffer (pH 6) in an 80:20 ratio has been reported. scispace.com

The flow rate of the mobile phase is another crucial parameter, typically set around 1.0 mL/min to ensure efficient separation within a reasonable timeframe. scispace.comnih.gov Detection is most commonly performed using a UV detector at a wavelength where bupropion exhibits significant absorbance, such as 251 nm or 252 nm. scispace.comwisdomlib.org The retention time for bupropion under optimized conditions is typically short, often around 3.19 minutes, allowing for rapid analysis. scispace.com

Validation of the developed HPLC method is performed in accordance with International Conference on Harmonization (ICH) guidelines to ensure its reliability. wisdomlib.org This process includes assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). scispace.comresearchgate.net Linearity is typically established over a concentration range relevant to the intended application, for example, 15-90 μg/mL, with a high correlation coefficient (R² > 0.999) indicating a strong linear relationship. scispace.com Precision is evaluated by assessing intraday and interday variability, with the relative standard deviation (%RSD) expected to be within acceptable limits. scispace.com Accuracy is determined through recovery studies, where a known amount of the drug is spiked into a sample matrix. scispace.com

Table 1: Example of HPLC Method Parameters for Bupropion HCl Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex Luna® (C-18 250 × 4.6 mm, 5µm) | scispace.com |

| Mobile Phase | Methanol : Acetate Buffer (pH 6.0) (80:20 v/v) | scispace.com |

| Flow Rate | 1.0 mL/min | scispace.com |

| Detection Wavelength | 251 nm | scispace.com |

| Retention Time | 3.19 minutes | scispace.com |

| Linearity Range | 15-90 μg/mL | scispace.com |

| LOD | 5 μg/mL | scispace.com |

| LOQ | 15 μg/mL | scispace.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

For the simultaneous determination of bupropion and its metabolites in complex biological matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. researchgate.netijper.org This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, after extraction from the plasma, the analytes are separated on a reversed-phase column, such as a Waters Sun Fire C18. researchgate.net The mobile phase often consists of a mixture of an organic solvent and an aqueous buffer, for example, acetonitrile and ammonium (B1175870) formate (B1220265) buffer. researchgate.net The separated compounds are then introduced into the mass spectrometer.

The mass spectrometer is operated in the positive ion multiple reaction monitoring (MRM) mode, which provides high specificity. researchgate.net This involves selecting a specific precursor ion for each analyte and then monitoring for a specific product ion that is formed upon fragmentation of the precursor. For bupropion, a common precursor-to-product ion transition is m/z 240.3 → 184.2. researchgate.net Isotope-labeled internal standards, such as bupropion-d9, are often used to ensure accurate quantification by compensating for matrix effects and variations in instrument response. researchgate.netresearchgate.net

LC-MS/MS methods for bupropion and its metabolites are validated for linearity, accuracy, precision, and sensitivity. researchgate.netnih.gov These methods can achieve low limits of quantification, for example, 1 ng/mL for bupropion in human whole blood. researchgate.net The high throughput and sensitivity of LC-MS/MS make it invaluable for pharmacokinetic studies and bioequivalence trials. ijper.orgresearchgate.net

Table 2: LC-MS/MS Parameters for Bupropion Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netijper.org |

| Ionization Mode | Positive Ion Electrospray | nih.gov |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Bupropion MRM Transition | m/z 240.3 → 184.2 | researchgate.net |

| Internal Standard | Bupropion-d9 | researchgate.netresearchgate.net |

| Limit of Quantification (Bupropion) | 1 ng/mL (in whole blood) | researchgate.net |

Capillary Electrophoresis (CE) in Chiral Separations

Bupropion is a chiral compound, existing as two enantiomers. As the enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are of significant interest. Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantioselective separation of bupropion. researchgate.netnih.gov

In CE, the separation of enantiomers is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. researchgate.netnih.gov Sulfated-β-cyclodextrin (S-β-CD) has been shown to provide excellent resolution for the enantiomers of bupropion and its metabolite, hydroxybupropion (B195616). researchgate.net

The optimization of a CE method for chiral separation involves investigating several parameters, including the type and concentration of the chiral selector, the pH and concentration of the BGE, the applied voltage, and the capillary temperature. researchgate.netnih.gov For instance, a method using 75 mmol L⁻¹ phosphate BGE at pH 7.0 with 4.0 mg mL⁻¹ of sulfated-β-cyclodextrin has been reported to achieve good resolution. researchgate.net Another study utilized 10 mM sulfated-beta-CD in 50 mM borate (B1201080) buffer (pH 9.0) with an applied voltage of 30 kV and a temperature of 30°C, enabling the separation of bupropion enantiomers with high resolution (Rs > 7) in a short analysis time of approximately 3.5 minutes. nih.gov

CE methods offer advantages such as high separation efficiency, low consumption of solvents and chiral selectors, and the ability to easily change the separation conditions. mdpi.com

Spectroscopic Approaches in Characterization

Spectroscopic techniques are indispensable for the quantitative analysis and structural elucidation of bupropion maleate.

UV-Visible Spectroscopy in Quantitative Analysis

UV-Visible spectroscopy is a simple, cost-effective, and rapid method for the quantitative analysis of bupropion in bulk and pharmaceutical dosage forms. jetir.org The principle of this method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte.

For the quantitative determination of bupropion, the absorbance is measured at its wavelength of maximum absorption (λmax). In a study for the simultaneous estimation of naltrexone (B1662487) and bupropion, the linearity for bupropion was found to be in the range of 2-10 μg/ml. wjbphs.com Another method, the area under the curve (AUC) method, has also been developed, where the area under the absorption curve between two selected wavelengths is measured. For bupropion, the AUC between 278 nm and 298 nm has been used. jetir.org

The method is validated according to ICH guidelines for parameters like linearity, precision, and accuracy. jetir.org For example, a UV spectrophotometric method for bupropion using 0.1N HCl as the solvent showed linearity in the concentration range of 10 to 50 µg/mL with a correlation coefficient of 0.998. jetir.org

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the structural elucidation of bupropion and its related compounds. ijper.orgfrontiersin.org While MS provides information about the molecular weight and fragmentation pattern of a molecule, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. frontiersin.orgfepbl.com

The integration of MS and NMR data provides a comprehensive approach to structural characterization. frontiersin.org MS can help in identifying potential metabolites or degradation products by determining their molecular weights. Subsequently, NMR can be used to definitively elucidate their structures. frontiersin.orgshu.edu Multidimensional NMR techniques can reveal the complete structural framework of the molecule. fepbl.com

In the context of bupropion, these techniques are crucial for identifying and characterizing impurities and degradation products that may be present in the drug substance or formulated product. helixchrom.com This information is vital for ensuring the quality, safety, and efficacy of the drug.

Methodological Advancements in Stereoselective Bioanalysis

The differential pharmacological and toxicological activities of bupropion's enantiomers, (+)-(S)-bupropion and (-)-(R)-bupropion, alongside their respective metabolites, have driven the development of sophisticated stereoselective bioanalytical methods. These methods are essential for accurately quantifying individual stereoisomers in complex biological matrices such as plasma, urine, and brain tissue. researchgate.netnih.gov Early analytical techniques often fell short in providing the necessary resolution and sensitivity. However, significant progress, particularly in liquid chromatography and capillary electrophoresis, has transformed the field, enabling detailed pharmacokinetic and metabolic studies. researchgate.netdiva-portal.org

A cornerstone of modern stereoselective analysis is High-Performance Liquid Chromatography (HPLC), frequently coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The power of this approach lies in the use of Chiral Stationary Phases (CSPs) that can distinguish between enantiomers. Polysaccharide-based columns, particularly those derived from cellulose (B213188) and amylose, and protein-based columns, such as those using α1-acid glycoprotein (B1211001), have been instrumental. researchgate.netnih.gov For instance, a validated LC-MS/MS method employing an α1-acid glycoprotein column achieved the separation of enantiomers for bupropion and its main metabolites—hydroxybupropion, erythrohydrobupropion, and threohydrobupropion—within a 12-minute run time. researchgate.net Another method successfully used a Phenomenex Lux 3 μm AMP chiral column to resolve bupropion enantiomers in plasma and brain homogenate. nih.gov The coupling with tandem mass spectrometry provides exceptional sensitivity and selectivity, with limits of quantification (LOQ) reported as low as 0.3 ng/mL for bupropion enantiomers and 0.15 ng/mL for hydrobupropion diastereomers in human plasma. nih.govnih.gov

Capillary Electrophoresis (CE) represents another major advancement, offering high separation efficiency, rapid analysis, and reduced consumption of samples and reagents. nih.govmdpi.com In CE, chiral selectors are added to the background electrolyte to facilitate the separation of enantiomers. Cyclodextrins (CDs), such as sulfated-α-CD and sulfated-β-CD, are commonly used for this purpose. nih.govresearchgate.net Research has demonstrated that using sulfated-α-CD as a chiral selector can achieve a high chiral resolution (Rs > 3) for bupropion enantiomers. nih.govresearchgate.net A method developed for the simultaneous separation of bupropion and hydroxybupropion enantiomers identified optimal conditions using sulfated-β-cyclodextrin (S-β-CD), achieving excellent resolution values. researchgate.net Innovations in detection for CE, such as sensitized phosphorescence, have further enhanced sensitivity, achieving a limit of detection (LOD) for each bupropion enantiomer at 2 x 10⁻⁷ M, a 40-fold improvement over direct phosphorescence mode. nih.gov

These advanced methods have been crucial for overcoming challenges such as the chemical instability and racemization of bupropion. nih.gov For example, sample preparation techniques have been optimized to maintain stereochemical integrity, such as using trichloroacetic acid for protein precipitation at a low pH to prevent racemization before analysis. nih.gov The development of these robust and sensitive stereoselective methods has been pivotal, enabling detailed investigations into the stereoselective pharmacokinetics and metabolism of bupropion and its metabolites in various biological systems. researchgate.netnih.govnih.gov

Research Findings on Stereoselective Bioanalytical Methods

| Analytical Technique | Chiral Selector/Stationary Phase | Biological Matrix | Key Findings | Reference |

| LC-MS/MS | α1-acid glycoprotein column | Human Plasma | First method to quantify enantiomers of bupropion and its three main metabolites (hydroxybupropion, erythrohydrobupropion, threohydrobupropion). Run time < 12 minutes. | researchgate.net |

| LC-MS/MS | Phenomenex Lux 3 μm AMP column | Rat Plasma & Brain Homogenate | LOQ for both enantiomers was 1.0 ng/mL. Method used to quantify enantiomer-specific inversion and degradation kinetics. | nih.gov |

| LC-MS/MS | Chiral column (specifics not detailed) | Human Plasma | LOQ for bupropion and hydroxybupropion enantiomers was 0.3 ng/mL; for hydrobupropion enantiomers, 0.15 ng/mL. Extraction efficiency was ≥70%. | nih.govnih.gov |

| HPLC-UV | Cyclobond I 2000 column | Human Plasma | LOQ for hydroxybupropion enantiomers was 12.5 ng/mL. Interday and intraday variability < 10%. | nih.gov |

| Capillary Electrophoresis (CE) | Sulfated-α-CD | Spiked Urine & Pharmaceutical Formulation | Achieved high chiral resolution (Rs > 3). Sensitized phosphorescence detection improved LOD 40-fold to 2 x 10⁻⁷ M. | nih.gov |

| Capillary Electrophoresis (CE) | Sulfated-β-CD (S-β-CD) | In vitro | Optimized for simultaneous separation of bupropion and hydroxybupropion enantiomers, yielding high resolution values (Rs up to 6.68). | researchgate.net |

Computational and Theoretical Chemistry Studies of Bupropion Maleate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various approximations, these methods can elucidate electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. als-journal.com This method is valued for its balance of accuracy and computational cost, making it suitable for a wide range of applications, from small molecules to complex biological systems. als-journal.commdpi.com DFT calculations have been employed to investigate the molecular structure and properties of bupropion (B1668061), particularly in the context of its interaction with other molecules and materials. ijnc.irnanochemres.orgnanochemres.org

For instance, DFT methods were used to study the adsorption of bupropion on the surface of a C8B6N6 nanocluster. ijnc.ir These calculations helped to determine the feasibility, nature, and thermodynamics of the interaction. ijnc.ir The study revealed that the adsorption process is spontaneous and exothermic. ijnc.ir Similarly, DFT at the B3LYP/6-311+G(d,p) level has been used to analyze the adsorption of bupropion onto a C60 fullerene nanocage, providing insights into structural, thermodynamic, and electronic parameters that define the chemical behavior of the compound. nanochemres.orgnanochemres.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. chalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. mdpi.com

In studies of bupropion, HOMO-LUMO analysis has been used to predict its stability and reactivity. For example, calculations for bupropion in the gas phase identified its HOMO and LUMO energies as -6.03 eV and -2.03 eV, respectively. nanochemres.orgnanochemres.org This information helps in understanding the molecule's electronic behavior and identifying its chemically active regions. nanochemres.orgnanochemres.org The HOMO-LUMO gap can also be significantly altered when bupropion interacts with other materials. For instance, upon interaction with a C8B6N6 nanocage, the bandgap of the nanocluster was reduced by 52%, from 2.380 eV to 1.144 eV, indicating a substantial change in electronic properties and an increase in reactivity. ijnc.ir

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.03 | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. nanochemres.orgnanochemres.orgmdpi.com |

| LUMO Energy | -2.03 | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. nanochemres.orgnanochemres.orgmdpi.com |

| Chemical Potential (µ) | -4.06 | Indicates the stability of the molecule in chemical reactions. nanochemres.orgnanochemres.org |

| Electronegativity (χ) | 4.06 | Represents the power of an atom or molecule to attract electrons. nanochemres.orgnanochemres.org |

| Hardness (η) | 1.96 | Shows the stability and reactivity of a chemical molecule. nanochemres.orgnanochemres.org |

| Softness (σ) | 0.51 | The reciprocal of hardness, indicates the molecule's potential to accept electrons. nanochemres.orgnanochemres.org |

| Electrophilicity Index (ω) | 4.20 | A measure of the energy lowering due to maximal electron flow between donor and acceptor. nanochemres.orgnanochemres.orgmdpi.com |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions over time. These methods are particularly valuable for exploring complex processes like ligand-receptor binding and adsorption phenomena.

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules. frontiersin.org In pharmacology, MD simulations provide detailed, atomic-level insights into how a ligand, such as bupropion, interacts with its biological target, typically a protein receptor. semanticscholar.org These simulations can reveal the dynamics of the binding process, conformational changes in the receptor upon ligand binding, and the stability of the ligand-receptor complex. frontiersin.orgsemanticscholar.org

While specific MD simulation studies focusing solely on bupropion maleate (B1232345) are not widely detailed in the provided search results, the methodology is broadly applied to understand the class of compounds to which bupropion belongs. For example, molecular docking, a related technique, has been used to predict the binding sites for bupropion in the Gloeobacter violaceus ligand-gated ion channel (GLIC), a model for certain neurotransmitter receptors. nih.gov This study identified a predominant binding site at the interface between transmembrane segments of the receptor. nih.gov Such computational approaches are crucial for elucidating the molecular basis of a drug's action and can guide the design of new therapeutic agents. semanticscholar.org

The interaction of pharmaceuticals with nanomaterials is a growing area of research, with applications in drug delivery and environmental remediation. mdpi.com Computational studies have investigated the adsorption of bupropion on the surfaces of various nanoclusters.

One such study focused on the C60 fullerene nanocage as a potential carrier for bupropion. nanochemres.orgnanochemres.org Using DFT, researchers calculated the adsorption energy and analyzed the electronic properties of the bupropion-C60 complex. nanochemres.orgnanochemres.org The results indicated that bupropion can be stably adsorbed onto the C60 surface, suggesting its potential for use in biological transport systems. nanochemres.orgnanochemres.org

Another theoretical study investigated the adsorption of bupropion on a C8B6N6 nanocluster to assess its potential as a sensor or adsorbent for the drug. ijnc.ir The study calculated thermodynamic parameters, which showed the adsorption to be an exothermic and spontaneous process. ijnc.ir The electronic sensitivity of the C8B6N6 nanocluster to the presence of bupropion, evidenced by a significant reduction in its HOMO-LUMO gap, suggests its suitability as a material for electrochemical detection. ijnc.ir

| Nanomaterial | Parameter | Value | Significance |

|---|---|---|---|

| C8B6N6 Nanocluster | Adsorption Enthalpy (∆Had) | Negative | The adsorption process is exothermic (releases heat). ijnc.ir |

| Adsorption Gibbs Free Energy (∆Gad) | Negative | The adsorption process is spontaneous. ijnc.ir | |

| C60 Fullerene | HOMO Energy (Complex) | -2.34 eV | Indicates a stable complex is formed. nanochemres.org |

| LUMO Energy (Complex) | -1.53 eV |

Structure-Activity Relationship (SAR) Derivations through Computational Methods

Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. uni-bonn.de Computational methods have become indispensable for deriving SARs, allowing researchers to predict the activity of novel compounds and optimize lead candidates. uni-bonn.de

For bupropion, SAR studies have been crucial in understanding the structural features that govern its mechanism of action as a dopamine (B1211576) and norepinephrine (B1679862) transporter inhibitor. nih.govvcu.edu Bupropion is an α-aminophenone, structurally related to cathinone, a psychostimulant. nih.gov Computational and chemical deconstruction studies have explored how modifications to the bupropion scaffold affect its function, specifically the transition from a transporter inhibitor (like bupropion) to a substrate-type releasing agent (like cathinone). nih.govvcu.edu

These studies have revealed that the bulky tert-butyl amine group on bupropion is a key determinant of its activity as an uptake inhibitor. nih.govvcu.edu Analogues with smaller amine substituents tend to function as nonselective releasing agents. nih.gov This highlights how specific structural motifs, which can be systematically evaluated through computational SAR methods, control the molecular mechanism of these compounds at monoamine transporters. vcu.edu

Theoretical Insights into Chiral Recognition and Separation Mechanisms of Bupropion Maleate

The enantioselective separation of bupropion is a critical aspect of its pharmaceutical development and quality control, given the stereospecific pharmacological and metabolic profiles of its enantiomers. While experimental techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) have proven effective in separating bupropion enantiomers, a deeper understanding of the underlying chiral recognition mechanisms at the molecular level requires the application of computational and theoretical chemistry. researchgate.netresearchgate.net These theoretical studies provide valuable insights into the intermolecular forces that govern the diastereomeric interactions between the individual bupropion enantiomers and a chiral selector.

Theoretical investigations into the chiral recognition of bupropion have particularly focused on its interaction with chiral selectors like cyclodextrins. researchgate.net For instance, in studies utilizing capillary electrophoresis for the enantioselective separation of bupropion and its primary metabolite, hydroxybupropion (B195616), sulfated-β-cyclodextrin (S-β-CD) has been employed as an effective chiral selector. researchgate.net To elucidate the separation mechanism, theoretical calculations have been performed to analyze the energetic and structural aspects of the inclusion complexes formed between the bupropion enantiomers and S-β-CD. researchgate.net

These computational approaches allow for a detailed examination of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the diastereomeric complexes. researchgate.netnih.gov The differential stability of these complexes is the basis for chiral discrimination.

Detailed Research Findings

A notable study combined experimental capillary electrophoresis with theoretical calculations to investigate the enantioselective separation of bupropion and hydroxybupropion using sulfated-β-cyclodextrin as a chiral selector. researchgate.net The theoretical part of the study aimed to provide a molecular-level explanation for the observed experimental separation and to predict the migration order of the enantiomers. researchgate.net

The computational analysis involved modeling the formation of inclusion complexes between the R- and S-enantiomers of bupropion and the S-β-CD molecule. By calculating the interaction energies and analyzing the geometries of these complexes, researchers can determine which enantiomer forms a more stable complex with the chiral selector. The enantiomer that forms the more stable complex will have a longer migration time in capillary electrophoresis, thus enabling separation.

The primary forces identified as being responsible for the chiral recognition between bupropion enantiomers and cyclodextrin-based selectors include:

Hydrogen Bonds: The formation of hydrogen bonds between the functional groups of bupropion (such as the secondary amine and the carbonyl group) and the hydroxyl or sulfate (B86663) groups on the cyclodextrin (B1172386) rim is a significant contributor to complex stability.